Cas no 123693-92-5 (5-Azuleneacetic acid,3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-,(5R,6S,8S,8aS)- (9CI))
![5-Azuleneacetic acid,3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-,(5R,6S,8S,8aS)- (9CI) structure](https://de.kuujia.com/scimg/cas/123693-92-5x500.png)
123693-92-5 structure
Produktname:5-Azuleneacetic acid,3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-,(5R,6S,8S,8aS)- (9CI)
CAS-Nr.:123693-92-5
MF:C25H32O11
MW:508.514988899231
CID:217606
5-Azuleneacetic acid,3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-,(5R,6S,8S,8aS)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Azuleneacetic acid,3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-,(5R,6S,8S,8aS)- (9CI)
- 5-Azuleneacetic acid,3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-prope
- 5-Azuleneaceticacid, 3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-,[5R-(5a,6b,8a,8ab)]-
- Hypochoeroside H
- 5-Azuleneacetic acid, 3-[(β-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-α-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-, (5R,6S,8S,8aS)- (9CI)
-
- Inchi: 1S/C25H32O11/c1-10(2)24(33)35-17-5-11(3)19-15(7-14(17)12(4)23(31)32)13(6-16(19)27)9-34-25-22(30)21(29)20(28)18(8-26)36-25/h6-7,11,14,17-22,25-26,28-30H,1,4-5,8-9H2,2-3H3,(H,31,32)/t11-,14+,17-,18+,19-,20+,21-,22+,25+/m0/s1
- InChI-Schlüssel: OCGBKDQMDPQPME-AWLRSVJNSA-N
- Lächelt: C1(=O)[C@]2([H])C(=C[C@H](C(=C)C(O)=O)[C@@H](OC(=O)C(C)=C)C[C@@H]2C)C(CO[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)=C1
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 36
- XLogP3: -0.632
Experimentelle Eigenschaften
- Dichte: 1.41±0.1 g/cm3(Predicted)
- Siedepunkt: 760.4±60.0 °C(Predicted)
- PSA: 52.54
- pka: 4.04±0.11(Predicted)
5-Azuleneacetic acid,3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-,(5R,6S,8S,8aS)- (9CI) Verwandte Literatur
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
123693-92-5 (5-Azuleneacetic acid,3-[(b-D-glucopyranosyloxy)methyl]-1,5,6,7,8,8a-hexahydro-8-methyl-a-methylene-6-[(2-methyl-1-oxo-2-propenyl)oxy]-1-oxo-,(5R,6S,8S,8aS)- (9CI)) Verwandte Produkte
- 1527699-46-2(1-(1-methyl-1H-pyrazol-5-yl)cyclobutan-1-amine)
- 2172119-19-4(4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-2-methylbutanoic acid)
- 2137688-37-8(Methyl 3-chloro-5-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)
- 2097930-38-4(N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 2228685-63-8(tert-butyl 2-{1-(hydroxymethyl)cyclopropylmethyl}piperidine-1-carboxylate)
- 82081-32-1(3-(thiolan-2-yl)pyridine)
- 2228244-17-3(methyl 3-(3-fluoro-2-hydroxyphenyl)-2-hydroxy-3-methylbutanoate)
- 2061824-89-1((2-chloro-4-fluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone)
- 946278-85-9(1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-3-(trifluoromethyl)phenylpiperazine)
- 4837-28-9((4-difluoromethanesulfonylphenyl)hydrazine)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
